molecular formula C16H14N2O4S B5654420 ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE

ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE

Cat. No.: B5654420
M. Wt: 330.4 g/mol
InChI Key: KDPHPBJOJRAEKU-UHFFFAOYSA-N
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Description

ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzisothiazole ring, which is a common motif in many biologically active molecules. The presence of the ethyl ester and amino groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE typically involves the reaction of 3-amino benzoic acid with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-22-16(19)11-6-5-7-12(10-11)17-15-13-8-3-4-9-14(13)23(20,21)18-15/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPHPBJOJRAEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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